molecular formula C13H10FNO2 B8327492 Methyl 4-fluoro-2-(pyridin-4-yl)benzoate

Methyl 4-fluoro-2-(pyridin-4-yl)benzoate

Cat. No. B8327492
M. Wt: 231.22 g/mol
InChI Key: UYWRIMVHWBLMFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440990B2

Procedure details

A mixture of methyl 4-fluoro-2-(pyridin-4-yl)benzoate (0.88 g) and 6 N hydrochloric acid (13 mL) was stirred at 90° C. for 18 hr. The solvent was evaporated under reduced pressure to give the title compound (0.96 g).
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[C:4]([C:12]2[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=2)[CH:3]=1.[ClH:18]>>[ClH:18].[F:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[C:4]([C:12]2[CH:13]=[CH:14][N:15]=[CH:16][CH:17]=2)[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.88 g
Type
reactant
Smiles
FC1=CC(=C(C(=O)OC)C=C1)C1=CC=NC=C1
Name
Quantity
13 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.FC1=CC(=C(C(=O)O)C=C1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.96 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.